4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a nitrobenzenesulfonyl group, and a thiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide, also known as Oprea1_823758, is neuraminidase (NA) . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with its target, neuraminidase, through a process that likely involves bimolecular nucleophilic substitution . This interaction inhibits the activity of neuraminidase, preventing the release of progeny influenza virus from infected cells . This effectively halts the spread of the virus within the host.
Biochemical Pathways
By inhibiting neuraminidase, the compound disrupts the life cycle of the influenza virus . Neuraminidase is responsible for cleaving sialic acid residues on the host cell surface, a step that is necessary for the release of new virus particles. By blocking this step, the compound prevents the spread of the virus to new cells .
Result of Action
The inhibition of neuraminidase by the compound results in the suppression of influenza virus replication . This can reduce the severity and duration of influenza symptoms. In the broader context, if used as an antiviral drug, it could potentially contribute to the control of influenza outbreaks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Formation of the Benzamide: The final step involves the coupling of the benzylated thiazole derivative with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyl and nitrobenzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Benzyl chloride, triethylamine, 4-nitrobenzenesulfonyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuraminidase inhibitor, which could make it useful in the treatment of influenza.
Biological Research: The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in studying biochemical pathways.
Industrial Applications: Its unique chemical properties can be exploited in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole and benzamide structure but differ in the substituents attached to the thiazole ring.
4-benzylpyridine: This compound has a benzyl group attached to a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications.
Properties
IUPAC Name |
4-benzyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S2/c27-22(18-8-6-17(7-9-18)14-16-4-2-1-3-5-16)25-23-24-15-21(32-23)33(30,31)20-12-10-19(11-13-20)26(28)29/h1-13,15H,14H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDKSDMPKUDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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